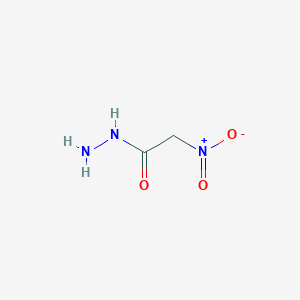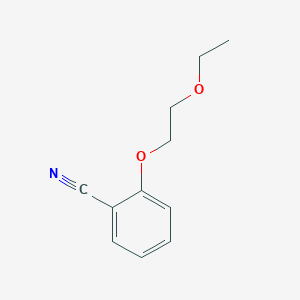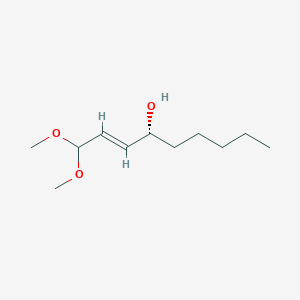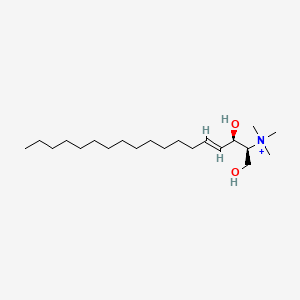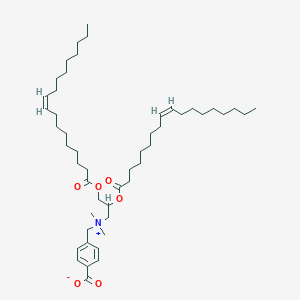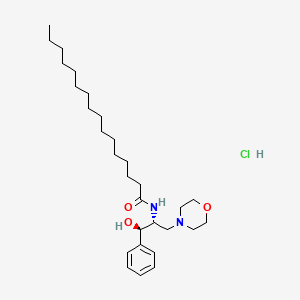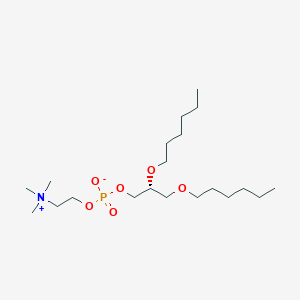
(R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
描述
®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure makes it an important molecule in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxypropyl phosphate with hexyl bromide in the presence of a base to form the bis(hexyloxy) derivative. This intermediate is then reacted with 2-(trimethylammonio)ethyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler phospholipid analogs.
Substitution: Nucleophilic substitution reactions can replace the hexyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides or amines are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of alkyl or aryl phosphates.
科学研究应用
Chemistry
In chemistry, ®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex phospholipids and as a reagent in various organic reactions.
Biology
In biological research, this compound is utilized in the study of cell membranes and lipid bilayers. Its ability to form vesicles makes it a valuable tool in the investigation of membrane dynamics and protein-lipid interactions.
Medicine
In medicine, ®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is explored for its potential in drug delivery systems. Its amphiphilic properties allow it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry
Industrially, this compound is used in the formulation of cosmetics and personal care products. Its emulsifying properties help in the stabilization of creams and lotions.
作用机制
The mechanism of action of ®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with lipid bilayers. The hydrophobic hexyl chains embed into the lipid bilayer, while the hydrophilic phosphate group interacts with the aqueous environment. This interaction can alter the fluidity and permeability of the membrane, affecting various cellular processes. The compound may also interact with specific proteins and receptors, modulating their activity and signaling pathways.
相似化合物的比较
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with different alkyl chains.
Phosphatidylethanolamine: Another phospholipid with ethanolamine instead of the trimethylammonio group.
Phosphatidylserine: Contains serine as the head group, involved in cell signaling.
Uniqueness
®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is unique due to its specific combination of hexyl chains and the trimethylammonioethyl group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in drug delivery and membrane studies.
属性
IUPAC Name |
[(2R)-2,3-dihexoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44NO6P/c1-6-8-10-12-15-24-18-20(25-16-13-11-9-7-2)19-27-28(22,23)26-17-14-21(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYIEYGHUQSRSF-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



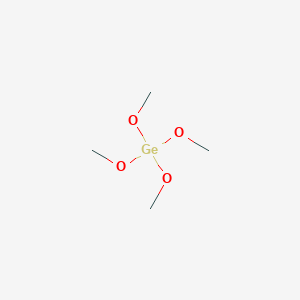
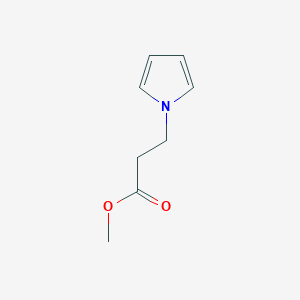

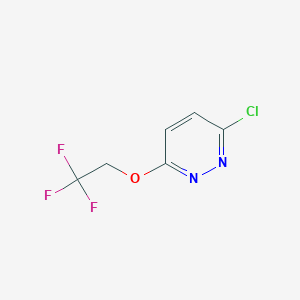
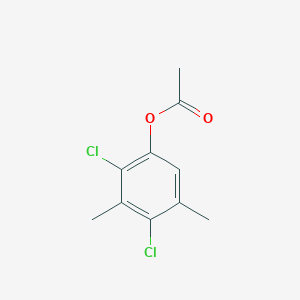
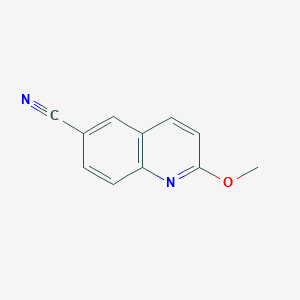
![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)
